N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide
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Overview
Description
N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide: is a fluorinated pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide typically involves the fluorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) to achieve fluorination .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination reactions using specialized equipment to handle the corrosive nature of hydrofluoric acid and other fluorinating agents. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Coupling Reactions: Palladium catalysts and ligands are used under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines.
Oxidation and Reduction Reactions: Products include N-oxides and amines.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Biological Research: It serves as a probe in biological studies to investigate enzyme functions and receptor interactions.
Chemical Synthesis: It is used as an intermediate in the synthesis of various complex organic molecules.
Mechanism of Action
The mechanism of action of N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biological pathway involved .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Bromo-2-fluoropyridine
Comparison: N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide is unique due to the presence of both fluorine and carboxamide functional groups, which confer distinct chemical and biological properties. Compared to other fluorinated pyridines, this compound exhibits higher stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
N-(5-fluoropyridin-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O/c12-9-1-2-10(14-7-9)15-11(16)8-3-5-13-6-4-8/h1-7H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWIISSFGXAAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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